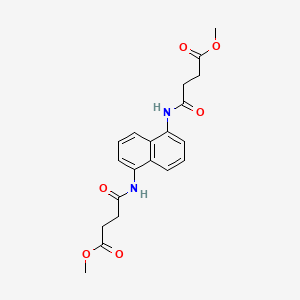![molecular formula C26H40BF4P2Rh- B12443080 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is a complex organometallic compound. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a bisphospholane ligand, making it highly effective in various chemical transformations.
准备方法
The synthesis of 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The bisphospholane ligand is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the phospholane rings and their subsequent functionalization.
Complex Formation: The rhodium complex is formed by reacting rhodium precursors, such as rhodium chloride, with the synthesized ligand in the presence of 1,5-cyclooctadiene. The reaction is usually carried out under inert conditions to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen, leading to the formation of oxidized rhodium species.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced rhodium complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands. Common reagents include phosphines and amines.
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it catalyzes the addition of hydrogen to unsaturated substrates, producing chiral products with high enantioselectivity.
科学研究应用
1,5-Cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in asymmetric hydrogenation reactions to produce chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, especially those requiring chiral purity.
Industry: The compound is employed in the production of fine chemicals and intermediates used in various industrial processes.
作用机制
The mechanism by which 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate. This coordination activates the substrate, facilitating its transformation through various catalytic cycles. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing the enantioselectivity of the reactions.
相似化合物的比较
Compared to other rhodium-based catalysts, 1,5-cyclooctadiene 1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane rhodium tetrafluoroborate is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Similar compounds include:
Rhodium-BINAP Complexes: These are also used in asymmetric hydrogenation but may differ in their ligand structure and catalytic efficiency.
Rhodium-DIPAMP Complexes: Known for their use in hydrogenation reactions, these complexes have different ligand frameworks compared to the bisphospholane ligand.
Rhodium-Phosphine Complexes: These are a broad class of catalysts with varying ligands, each offering different catalytic properties and applications.
属性
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
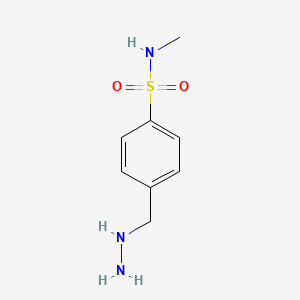
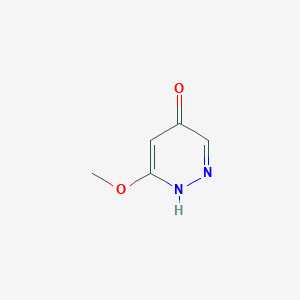
![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
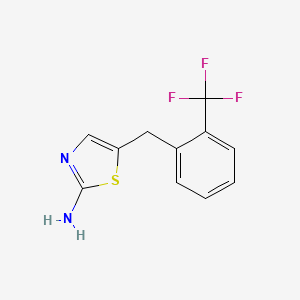
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
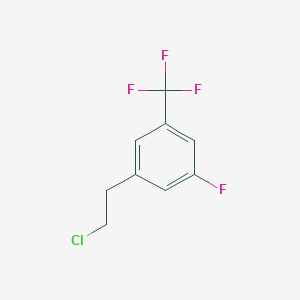
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
